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Compound of Interest

Compound Name:
3-(4-Fluorophenoxy)benzyl

Bromide

CAS No.: 65295-58-1

Cat. No.: B1301885

Get Quote

3-(4-Fluorophenoxy)benzyl Bromide is a versatile bifunctional organic molecule. It

incorporates a reactive benzylic bromide for nucleophilic substitution and a fluorinated diaryl

ether moiety. The presence of the fluorine atom can significantly alter the electronic properties,

lipophilicity, and metabolic stability of resulting compounds, making this reagent a valuable

building block in medicinal chemistry and agrochemical research.[1][2][3][4] Its structural

framework is found in various biologically active molecules, underscoring its importance as a

key synthetic intermediate.

Nomenclature and Identification: A Comprehensive
List of Synonyms
Accurate identification of chemical reagents is critical for reproducibility in research and

development. 3-(4-Fluorophenoxy)benzyl Bromide is known by several names in scientific

literature and commercial catalogs. Understanding these synonyms is essential for exhaustive

literature searches and procurement.
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The primary and most commonly used name for this compound is 3-(4-Fluorophenoxy)benzyl
Bromide.

Systematic and Alternative Names:

IUPAC Name: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene.[5]

Alternative Name: 3-(bromomethyl)phenyl 4-fluorophenyl ether.[6]

Chemical Identifiers:

These identifiers are crucial for unambiguous database searches and regulatory compliance.

Identifier Value Source

CAS Number 65295-58-1 PubChem[5], Sigma-Aldrich[6]

Molecular Formula C₁₃H₁₀BrFO PubChem[5][7]

Molecular Weight 281.12 g/mol PubChem[5][8]

InChI Key
JGFSTQUUDSBQCO-

UHFFFAOYSA-N
PubChem[5][7]

MDL Number MFCD00059915 Sigma-Aldrich[6]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties is fundamental for designing

experiments, ensuring safety, and predicting reactivity.
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Property Value Notes

Appearance
Likely a liquid or low-melting

solid

Based on analogous

compounds.

Boiling Point 160 °C at 2 mmHg Sigma-Aldrich[6]

Predicted XLogP3 4.0 A measure of lipophilicity.[7]

Hazards

Causes skin and serious eye

irritation. May cause

respiratory irritation.

GHS classifications from

PubChem.[8]

Synthesis Methodologies: Pathways to a Key
Intermediate
The synthesis of 3-(4-Fluorophenoxy)benzyl Bromide can be approached via several

strategic routes. The choice of method often depends on the availability of starting materials,

desired scale, and laboratory capabilities. The two principal retrosynthetic disconnections

involve either the late-stage introduction of the bromine atom or the initial formation of the diaryl

ether bond.

Pathway A: Diaryl Ether Formation followed by Benzylic
Bromination
This is a common and logical pathway that first constructs the core diaryl ether skeleton and

subsequently functionalizes the benzylic position.

The formation of the 3-(4-fluorophenoxy)toluene intermediate is typically achieved via an

Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide

with a phenol.[5][9][10]

Reactants: 3-Methylphenol and 1-bromo-4-fluorobenzene (or 1-fluoro-4-iodobenzene for

higher reactivity).

Catalyst: A copper(I) source, such as CuI or Cu₂O, often in the presence of a ligand like

phenanthroline or an N,N-dimethylglycine.[10]
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Base: A strong base is required to deprotonate the phenol, such as potassium carbonate

(K₂CO₃) or cesium carbonate (Cs₂CO₃).[9][10]

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or toluene are commonly used.[9]

[11]

Underlying Principle (Expertise & Experience): The Ullmann condensation is a robust method

for forming C-O bonds between aryl groups.[12] The reaction mechanism is thought to involve

the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the

copper center and subsequent reductive elimination to yield the diaryl ether. The choice of a

ligand can accelerate the reaction by increasing the solubility and reactivity of the copper

catalyst.[10] Cesium carbonate is often a superior base due to its higher solubility and the

"cesium effect," which enhances the nucleophilicity of the phenoxide.[10]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)toluene

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-

methylphenol (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and

cesium carbonate (2.0 eq).

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to 120-140 °C and stir until the starting materials are consumed

(monitor by TLC or GC-MS).

After cooling to room temperature, dilute the mixture with water and extract with a suitable

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure 3-(4-

fluorophenoxy)toluene.

The benzylic methyl group of the intermediate is then brominated, typically using N-

Bromosuccinimide (NBS) with a radical initiator.[13][14][15]
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Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low,

constant concentration of bromine, minimizing side reactions such as electrophilic aromatic

substitution on the electron-rich ether rings.[15][16]

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required.

Alternatively, the reaction can be initiated with UV light.[14]

Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile is

used.[17]

Causality Behind Experimental Choices (Trustworthiness): Benzylic C-H bonds are weaker

than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.

[13][14] NBS provides a source of bromine radicals in a controlled manner. The reaction

proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic

hydrogen, forming a resonance-stabilized benzyl radical. This radical then reacts with

molecular bromine (generated in situ from NBS and HBr) to form the product and another

bromine radical, propagating the chain.[14][16]

Experimental Protocol: Synthesis of 3-(4-Fluorophenoxy)benzyl Bromide

Dissolve 3-(4-fluorophenoxy)toluene (1.0 eq) in carbon tetrachloride.

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

Heat the mixture to reflux (approx. 77 °C) and irradiate with a light source (e.g., a 250W sun

lamp) to initiate the reaction.

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the

solid succinimide byproduct floats to the surface.

Cool the reaction mixture and filter off the succinimide.

Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then

with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to

yield the crude 3-(4-Fluorophenoxy)benzyl Bromide, which can be purified by
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chromatography or distillation under reduced pressure.[6]

Pathway B: Reduction of Benzaldehyde followed by
Bromination
An alternative strategy begins with a pre-functionalized aromatic ring, specifically 3-(4-

fluorophenoxy)benzaldehyde. This aldehyde is reduced to the corresponding benzyl alcohol,

which is then converted to the benzyl bromide.

The aldehyde is reduced to 3-(4-fluorophenoxy)benzyl alcohol using a mild reducing agent.

Reducing Agent: Sodium borohydride (NaBH₄) is a suitable and selective reagent for this

transformation, as it will not reduce the aromatic rings or the ether linkage.[18][19] More

powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used.[20]

Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄.[18]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)benzyl alcohol

Dissolve 3-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

Cool the solution in an ice bath to 0 °C.

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature until the aldehyde is fully consumed.

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

Extract the product with ethyl acetate, wash the organic layer with brine, dry, and evaporate

the solvent to yield the benzyl alcohol.

The final step is the conversion of the benzyl alcohol to the target benzyl bromide.

Reagents: Common methods include the use of phosphorus tribromide (PBr₃) or a

combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known

as the Appel reaction.[18][19][20]
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Self-Validating System: The choice of brominating agent is critical. PBr₃ is effective but can

generate acidic byproducts. The Appel reaction conditions are generally milder and often result

in higher yields with fewer side products, making it a reliable choice for sensitive substrates.

Experimental Protocol: Bromination using PPh₃/CBr₄

Dissolve 3-(4-fluorophenoxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in

anhydrous dichloromethane (DCM) under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Add carbon tetrabromide (1.2 eq) portion-wise.

Allow the reaction to warm to room temperature and stir until completion.

Concentrate the reaction mixture and purify directly by column chromatography to separate

the product from triphenylphosphine oxide and unreacted starting materials.[20]

Visualization of Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways described.

Pathway A: Ullmann Condensation & Bromination

Pathway B: Reduction & Bromination

3-Methylphenol
CuI, Cs₂CO₃

(Ullmann Condensation)

1-Bromo-4-fluorobenzene

3-(4-fluorophenoxy)toluene NBS, AIBN
(Benzylic Bromination) 3-(4-Fluorophenoxy)benzyl Bromide

3-(4-fluorophenoxy)benzaldehyde NaBH₄

(Reduction) 3-(4-fluorophenoxy)benzyl alcohol PBr₃ or CBr₄/PPh₃
(Bromination)
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Caption: Synthetic routes to 3-(4-Fluorophenoxy)benzyl Bromide.

Applications in Research and Development
3-(4-Fluorophenoxy)benzyl Bromide is not typically an end-product but rather a crucial

building block. Its reactivity as a benzylating agent allows for the introduction of the 3-(4-

fluorophenoxy)benzyl moiety into a wide range of molecules.

Intermediate in Agrochemical Synthesis
The 3-phenoxybenzyl alcohol core is a fundamental component of many synthetic pyrethroid

insecticides.[21][22] Pyrethroids are highly effective, broad-spectrum insecticides used

extensively in agriculture and public health. The introduction of substituents on the aromatic

rings, such as a fluorine atom, can modulate the insecticidal activity, photostability, and

metabolic degradation profile of the final product.[22] 3-(4-Fluorophenoxy)benzyl Bromide
serves as a direct precursor to the alcohol moiety required for esterification with the appropriate

cyclopropanecarboxylic acid to form fluorinated pyrethroid analogues.

Building Block in Pharmaceutical Drug Discovery
In medicinal chemistry, the introduction of a fluorinated functional group is a common strategy

to enhance the pharmacological properties of a drug candidate.[1][2][3] The 3-(4-

fluorophenoxy)benzyl group can be attached to various scaffolds (e.g., amines, alcohols, thiols)

via nucleophilic substitution of the bromide. This modification can influence:

Metabolic Stability: The C-F bond is very strong, and its presence can block sites of oxidative

metabolism, increasing the half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as

hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and

potency.

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule,

which can affect its absorption, distribution, and ability to cross cell membranes.[1]
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The following diagram illustrates the role of 3-(4-Fluorophenoxy)benzyl Bromide as a

versatile reagent for modifying a core molecular scaffold.

Core Molecular Scaffolds (Nu-H)

Modified Bioactive Molecules (Nu-R')

3-(4-Fluorophenoxy)benzyl Bromide

SN2 Reaction
(Nucleophilic Substitution)

Amine (R-NH₂) Alcohol (R-OH) Thiol (R-SH)

Benzylated Amine Benzyl Ether Benzyl Thioether

Click to download full resolution via product page

Caption: Role as a versatile benzylating agent in synthesis.

Conclusion
3-(4-Fluorophenoxy)benzyl Bromide is a high-value synthetic intermediate with significant

applications in the fields of agrochemical and pharmaceutical development. Its synonyms and

identifiers are well-documented, allowing for precise sourcing and literature review. The

synthetic routes to this compound are robust and scalable, relying on fundamental organic

reactions such as the Ullmann condensation and free-radical bromination. As a versatile

benzylating agent, it provides a reliable method for incorporating a fluorinated diaryl ether

moiety into complex molecules, a strategy often employed to enhance biological activity and

pharmacokinetic properties. This guide provides the necessary technical foundation for

scientists to confidently utilize this important chemical building block in their research

endeavors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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